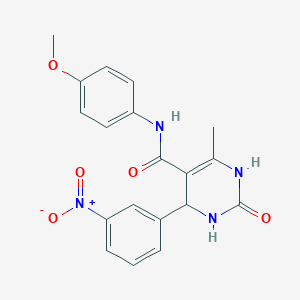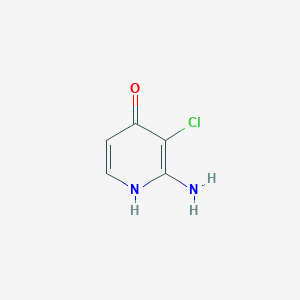
3-(2-methylpropyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2-methylpropyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione" is a derivative of the 1,4-benzodiazepine class, which is a prominent group in medicinal chemistry due to their therapeutic applications, particularly in the treatment of anxiety, insomnia, and other conditions. The structural uniqueness of this compound lies in its 2-methylpropyl substitution, which may influence its pharmacological properties and metabolic stability .
Synthesis Analysis
The synthesis of 1,4-benzodiazepine derivatives often involves the use of N-carbamoylmethylanthranilic acids as precursors. The ring closures to form the benzodiazepine core are facilitated by substituting the amino groups with electron-withdrawing groups. This method has been used to synthesize various 1,4-benzodiazepine-2,5-diones with good yields . Additionally, the introduction of a methyl group at the 3-position has been achieved using methyl malonylchloride, which suggests a potential pathway for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzodiazepine derivatives is crucial for their biological activity. The presence of a methyl group has been shown to affect the intermolecular interactions of benzodiazepine-2,4-diones, as evidenced by single-crystal structure analysis and quantum chemical calculations . This implies that the substitution pattern on the benzodiazepine core, such as the 2-methylpropyl group in our compound of interest, could significantly influence its binding characteristics and, consequently, its pharmacological profile.
Chemical Reactions Analysis
Benzodiazepine derivatives exhibit versatile reactivity, allowing for further functionalization. For instance, 2,3-benzodiazepine-1,4-diones have been shown to undergo benzylation and amination reactions, which could be relevant for the modification of the compound to enhance its properties or to create analogs for structure-activity relationship studies . Moreover, the enantioselective synthesis of benzodiazepines with quaternary stereogenic centers has been achieved, which is significant for the development of compounds with high enantiomeric purity and potential for increased biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzodiazepine derivatives are influenced by their molecular structure. The introduction of substituents can alter properties such as solubility, stability, and reactivity. For example, the presence of electron-withdrawing groups has been necessary for successful ring closure reactions during synthesis . Additionally, the stereochemistry of the compound can be controlled to obtain enantiomerically pure products, which is important for the compound's pharmacological activity .
科学的研究の応用
Enantioselective Synthesis
- Enantioselective Synthesis of Quaternary Benzodiazepines : Researchers have explored the enantioselective synthesis of quaternary 1,4-benzodiazepine-2,5-diones, emphasizing the synthesis of quaternary benzodiazepines with diverse N1 functionality and excellent enantioselectivity. Such compounds are important in medicinal chemistry (Carlier et al., 2006).
Chemical Transformation and Rearrangement
- Transannular Rearrangement for Enantiodivergent Synthesis : A unique reactivity of 3-isopropyl-1,4-benzodiazepine-2,5-dione was found, enabling transannular rearrangement to produce 3-aminoquinoline-2,4-diones with good enantiomeric purity. This process demonstrates the potential for stereocontrolled synthesis (Farran et al., 2011).
Synthesis Techniques and Molecular Diversity
- Synthesis of Diverse Benzodiazepine Derivatives : The synthesis of a series of benzodiazepine derivatives, with a focus on those having a carboxy group at the 3-position, has been achieved using key reagents and nucleophilic substitution reactions. This highlights the potential for creating a wide range of molecular diversity (Ho et al., 2002).
Solid-Phase Synthesis and Library Preparation
- Solid-Phase Synthesis for Compound Libraries : A general method for solid-phase synthesis of 1,4-benzodiazepine-2,5-diones was developed. This allows for the preparation of either racemic compounds or optically pure compounds, demonstrating its versatility for lead identification and optimization efforts in drug discovery (Boojamra et al., 1997).
Metabolic Studies and Interactions
- Metabolism and Interaction Studies : Research has been conducted on the metabolism and interaction of benzodiazepine-type agents, such as in rat hepatocytes and macrophages. These studies provide insights into the metabolic transformations and potential toxicity of these compounds (Thi et al., 2009).
Novel Synthetic Routes and Structural Analyses
- Exploration of New Synthetic Routes : Studies on the synthesis of 1,4-benzodiazepine-3,5-diones have been conducted, offering new synthetic routes and insights into the structural characteristics of these compounds. This expands the knowledge on benzodiazepine derivatives and their potential applications (Wiklund et al., 2004).
特性
IUPAC Name |
3-(2-methylpropyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8(2)7-11-13(17)14-10-6-4-3-5-9(10)12(16)15-11/h3-6,8,11H,7H2,1-2H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMSPSNUIDGTME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylpropyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3,4-Dimethylphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3005871.png)
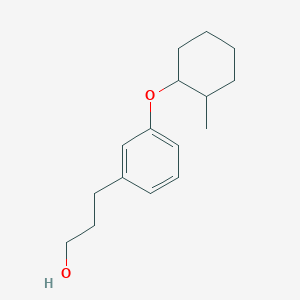
![4-chloro-N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3005875.png)
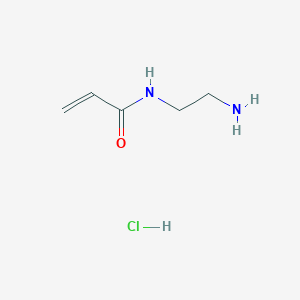
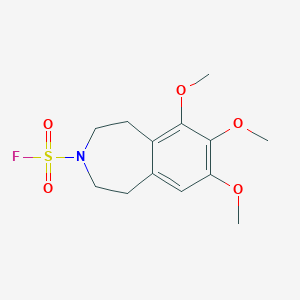

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3005880.png)
![4-Methyl-7-nitro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3005882.png)


